Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 70965-23-0
VCID: VC1970882
InChI: InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3
SMILES: COC(=O)CN1C=NC(=N1)[N+](=O)[O-]
Molecular Formula: C5H6N4O4
Molecular Weight: 186.13 g/mol

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

CAS No.: 70965-23-0

Cat. No.: VC1970882

Molecular Formula: C5H6N4O4

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate - 70965-23-0

Specification

CAS No. 70965-23-0
Molecular Formula C5H6N4O4
Molecular Weight 186.13 g/mol
IUPAC Name methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate
Standard InChI InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3
Standard InChI Key XBISXCYXLGZZFH-UHFFFAOYSA-N
SMILES COC(=O)CN1C=NC(=N1)[N+](=O)[O-]
Canonical SMILES COC(=O)CN1C=NC(=N1)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate belongs to the class of 1,2,4-triazole derivatives, featuring a nitro group at the 3-position of the triazole ring and a methyl acetate moiety connected to the N1 position. The compound is characterized by the following identifiers and structural properties:

PropertyValue
Chemical FormulaC₅H₆N₄O₄
Molecular Weight186.13 g/mol
CAS Number70965-23-0
IUPAC Namemethyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate
InChIInChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3
InChI KeyXBISXCYXLGZZFH-UHFFFAOYSA-N
SMILESCOC(=O)CN1C=NC(=N1)N+[O-]

The molecular structure consists of a 1,2,4-triazole ring with a nitro group (-NO₂) at position 3 and a methyl acetate group (-CH₂COOCH₃) attached to the N1 position of the triazole ring .

Physical Properties

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate possesses distinct physical characteristics that influence its handling, storage, and applications in various chemical processes. The compound typically appears as a solid powder at room temperature . The detailed physical properties are summarized in the following table:

PropertyValue
Physical StateSolid powder
Boiling Point394.9°C at 760 mmHg
Density1.64 g/cm³
AppearancePowder
Storage ConditionRoom temperature

The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of polar functional groups including the nitro group and the ester functionality .

Synthesis Methods

Traditional Synthesis

The traditional synthesis of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves a nucleophilic substitution reaction between 3-nitro-1,2,4-triazole and methyl chloroacetate or methyl bromoacetate. This reaction is generally conducted under basic conditions to facilitate the deprotonation of the triazole nitrogen, enhancing its nucleophilicity .

The reaction can be represented as:

3-Nitro-1,2,4-triazole + Methyl chloroacetate → Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

This conventional batch method, while effective, often faces challenges including moderate yields, extended reaction times, and the need for purification steps such as chromatography to remove byproducts .

Continuous-Flow Synthesis

Recent advances in synthetic methodology have led to the development of continuous-flow processes for the synthesis of triazole derivatives including methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate. This approach offers significant advantages over traditional batch methods, particularly for compounds containing potentially hazardous nitro groups.

The continuous-flow synthesis typically employs a multi-stage reactor system that allows for precise control of reaction parameters including temperature, pressure, and residence time. This methodology has demonstrated several advantages:

  • Higher yields compared to batch processes

  • Improved safety through better handling of energetic intermediates

  • Elimination of chromatographic purification steps

  • Reduced reaction times

  • Enhanced atom economy and environmental sustainability

The continuous-flow method for triazole synthesis has been reported to achieve yields up to 85%, significantly higher than conventional batch methods. Additionally, the flow process allows for the safe handling of potentially hazardous nitro-containing intermediates by minimizing their residence time in the reactor .

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Appropriate precautionary measures include:

  • Avoiding breathing dust/fumes/gas/mist/vapors/spray (P261)

  • Washing hands thoroughly after handling (P264)

  • Using only outdoors or in a well-ventilated area (P271)

  • Wearing protective gloves/protective clothing/eye protection/face protection (P280)

  • Specific treatment protocols for exposure (P301+P312, P302+P352, P304+P340, P305+P351+P338)

Standard laboratory safety practices should be employed when handling this compound, including the use of appropriate personal protective equipment and conducting operations in a fume hood with adequate ventilation.

Applications in Research and Development

Pharmaceutical Applications

Compounds containing the 1,2,4-triazole moiety, including derivatives of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, have demonstrated significant potential in pharmaceutical research. The 1,2,4-triazole scaffold is found in numerous bioactive compounds with diverse pharmacological properties:

  • Antimicrobial Activity: 1,2,4-triazole derivatives have shown significant antibacterial properties against various bacterial strains. The nitro group at the 3-position can enhance antimicrobial activity through specific interactions with biological targets.

  • Antifungal Properties: Many triazole compounds are known for their antifungal activity, with several commercial antifungal drugs based on the triazole scaffold. The nitro-substituted variants may offer unique activity profiles against fungal pathogens.

  • Building Blocks for Drug Development: Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. The ester group provides a convenient handle for further functionalization, while the nitro group can be reduced to an amino group to yield compounds with different biological profiles.

Agricultural Applications

Triazole derivatives, including nitro-substituted variants, have applications in agricultural chemistry:

  • Herbicides and Pesticides: The unique structural features of triazole compounds make them candidates for development as agricultural chemicals, particularly as herbicides and pesticides.

  • Plant Growth Regulators: Some triazole compounds function as plant growth regulators by inhibiting gibberellin biosynthesis, leading to shorter, more robust plants with enhanced stress resistance.

Synthetic Applications

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate serves as a versatile building block in organic synthesis:

  • Functional Group Transformations: The nitro group can undergo various transformations, including reduction to an amino group, providing access to methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate and related compounds.

  • Heterocyclic Chemistry: The compound serves as a precursor for the synthesis of more complex heterocyclic systems with potential applications in material science and medicinal chemistry.

  • Ester Hydrolysis: Hydrolysis of the methyl ester yields 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, which can be further functionalized through amide bond formation and other transformations .

SupplierProduct NumberQuantityPrice (USD)Reference Date
TRCB49863850 mg$1552021-12-16
Matrix Scientific037745500 mg$2522021-12-16
AK Scientific8521AE500 mg$3902021-12-16
American Custom Chemicals CorporationCHM03119765 mg$501.392021-12-16
CrysdotCD110689231 g$5182021-12-16

This pricing data indicates that the compound is relatively expensive, particularly for high-purity research-grade material, which suggests specialized synthesis requirements or limited production volume .

Related Compounds and Derivatives

Several structurally related compounds have been studied and reported in the literature:

Amino Derivative

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (CAS: 959054-36-5) is a closely related compound where the nitro group is replaced by an amino group. This compound is often prepared by reduction of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and exhibits different biological properties due to the change in electronic and hydrogen-bonding characteristics.

Carboxylic Acid Derivative

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, obtained by hydrolysis of the methyl ester, serves as an important intermediate in the synthesis of amide derivatives with potential pharmaceutical applications .

Dinitromethyl-Substituted Derivatives

More complex derivatives, such as di(3,4-diamino-1,2,4-triazolium) 3-dinitromethyl-5-nitramino-1,2,4-triazolate, represent highly functionalized triazole systems with specialized applications .

Analytical Characterization

Analytical characterization of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate typically employs various spectroscopic and chromatographic techniques:

Spectroscopic Data

Characteristic spectroscopic features of the compound include:

¹H NMR: The proton NMR spectrum shows distinctive signals for the triazole ring proton, methylene protons adjacent to the triazole nitrogen, and the methyl ester protons.

¹³C NMR: Carbon NMR reveals characteristic signals for the carbonyl carbon, triazole ring carbons, methylene carbon, and methyl carbon.

IR Spectroscopy: Key absorption bands include those corresponding to the nitro group (asymmetric and symmetric N-O stretching), carbonyl stretching of the ester group, and C-N stretching vibrations of the triazole ring .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly employed for purity determination and quantitative analysis of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, typically utilizing reversed-phase conditions with UV detection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator